(4-Cyclopropoxy-3-nitropyridin-2-YL)methanamine
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Overview
Description
(4-Cyclopropoxy-3-nitropyridin-2-YL)methanamine is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of 209.20 g/mol . It is characterized by the presence of a cyclopropoxy group, a nitro group, and a pyridine ring, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for (4-Cyclopropoxy-3-nitropyridin-2-YL)methanamine are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps to the laboratory methods, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropoxy-3-nitropyridin-2-YL)methanamine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically require controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(4-Cyclopropoxy-3-nitropyridin-2-YL)methanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Cyclopropoxy-3-nitropyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with a variety of biological molecules .
Comparison with Similar Compounds
Similar Compounds
(4-Nitropyridin-2-yl)methanamine: Similar in structure but lacks the cyclopropoxy group.
(3-Cyclopropoxy-4-nitropyridin-2-YL)methanamine: Similar but with different positioning of the nitro and cyclopropoxy groups.
Uniqueness
(4-Cyclopropoxy-3-nitropyridin-2-YL)methanamine is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11N3O3 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(4-cyclopropyloxy-3-nitropyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H11N3O3/c10-5-7-9(12(13)14)8(3-4-11-7)15-6-1-2-6/h3-4,6H,1-2,5,10H2 |
InChI Key |
GSUOPMSGLFJEDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)CN)[N+](=O)[O-] |
Origin of Product |
United States |
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